ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A thieno[2,3-c]pyridine core, which provides a rigid bicyclic framework conducive to π-π stacking interactions.
- A 5-chlorothiophene-2-amido group at position 2, introducing a halogenated aromatic system and an amide linkage that may participate in intermolecular hydrogen bonding.
- An ethyl carboxylate ester at position 6, which modulates solubility and bioavailability.
However, its structural complexity poses synthetic challenges, requiring multi-step protocols involving cyclization, amidation, and esterification .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S3/c1-2-29-22(28)26-10-9-12-16(11-26)32-21(25-19(27)15-7-8-17(23)30-15)18(12)20-24-13-5-3-4-6-14(13)31-20/h3-8H,2,9-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWUIUSPDIUZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines several pharmacophoric elements:
- Benzothiazole moiety : Known for its interaction with various biological targets.
- Chlorothiophene group : Imparts additional reactivity and biological activity.
- Thieno[2,3-c]pyridine core : Associated with diverse pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzothiazole component is particularly noted for its capacity to inhibit enzymatic activity, disrupting essential biological pathways. Molecular docking studies suggest that the compound can effectively bind to active sites of key enzymes, leading to inhibition of their function .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:
- In vitro studies have shown that derivatives of thieno[2,3-c]pyridine possess strong antibacterial effects against various strains .
- The compound's structural components may enhance its ability to penetrate microbial cell walls and disrupt metabolic processes.
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Antitumor assays demonstrated that derivatives showed promising results in inhibiting the proliferation of cancer cells across multiple cell lines .
- The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
Compounds related to thiazoles and thiophenes have been reported to possess anti-inflammatory properties:
- In vivo studies indicated that these compounds can reduce the production of pro-inflammatory cytokines in models of inflammation .
Case Studies
- Case Study on Antitumor Efficacy :
- Case Study on Antimicrobial Activity :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate ()
- Core: Thieno[2,3-c]pyridine with a Boc-protected amine.
- Key Differences : Lacks the benzothiazole and chlorothiophene amide groups. The Boc group enhances stability during synthesis but reduces reactivity compared to the aromatic benzothiazole.
- Properties : Higher solubility due to the Boc group; used primarily as an intermediate in peptide coupling reactions .
Thiazolo[3,2-a]Pyrimidine Carboxylates (Evidences 10–12)
- Core: Thiazolo[3,2-a]pyrimidine instead of thienopyridine.
- Substituents : Variants include chlorophenyl, methoxycarbonyl, and benzylidene groups (e.g., : 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]).
- Properties: Thiazolopyrimidines exhibit notable antimicrobial and anticancer activities due to their electron-deficient cores, which enhance interactions with biological targets. The ethyl carboxylate improves membrane permeability .
Amide-Functionalized Analogues
Pyrazole-Thiophene Hybrids ()
- Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl linked to thiophene via a methanone bridge.
- The chlorothiophene in the target molecule introduces electron-withdrawing effects, altering reactivity compared to non-halogenated analogues .
Thiadiazin-Pyrazole Amides ()
- Structure : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid conjugated to a thiadiazine ring.
- Comparison : The chlorothiophene amide in the target compound may exhibit stronger dipole interactions than the phenyl-substituted amides in this analogue, affecting binding affinity in enzyme inhibition assays .
Structural and Functional Data Comparison
*Estimated using fragment-based methods.
Key Research Findings
Synthetic Complexity : The target compound requires advanced strategies like Suzuki-Miyaura coupling for benzothiazole introduction and regioselective amidation, contrasting with simpler esterifications in analogues (e.g., ) .
Hydrogen-Bonding Networks: The benzothiazole and amide groups form robust hydrogen bonds in crystalline states, as analyzed via SHELX () and graph-set methodologies (). These interactions are less pronounced in Boc-protected or methoxycarbonyl derivatives .
Biological Potency: Preliminary docking studies suggest the chlorothiophene amide enhances binding to kinase ATP pockets compared to non-halogenated amides (e.g., ). However, its higher logP (3.2 vs. 2.1–2.8 in analogues) may limit aqueous solubility .
Crystallographic Trends: Cambridge Structural Database (CSD) entries () reveal that thienopyridine derivatives exhibit greater ring puckering (per Cremer-Pople parameters, ) than thiazolopyrimidines, influencing conformational flexibility during target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
